molecular formula C15H12O2S B6286537 Ethyl dibenzo[b,d]thiophene-4-carboxylate CAS No. 2643368-19-6

Ethyl dibenzo[b,d]thiophene-4-carboxylate

Cat. No. B6286537
CAS RN: 2643368-19-6
M. Wt: 256.3 g/mol
InChI Key: RPZBKHANFBYLGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl dibenzo[b,d]thiophene-4-carboxylate is a derivative of dibenzothiophene, an organosulfur compound consisting of two benzene rings fused to a central thiophene ring . It is chemically somewhat similar to anthracene . Thiophene-based analogs, like this compound, have been studied by a growing number of scientists as potential biologically active compounds .

Scientific Research Applications

Ethyl dibenzo[b,d]thiophene-4-carboxylate is used in many scientific research applications, such as enzyme inhibition, drug delivery, and catalysis. This compound is known to act as an inhibitor of the enzyme Thymidylate synthase, which is involved in the biosynthesis of thymidine triphosphate, a nucleotide used in DNA synthesis. This compound is also used in drug delivery systems as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the biosynthesis of folic acid. Additionally, this compound is used as a catalyst in the synthesis of various organic compounds, such as polycarbonates and polyurethanes.

Mechanism of Action

Ethyl dibenzo[b,d]thiophene-4-carboxylate acts as an inhibitor of enzymes by binding to the active sites of the enzyme, thus preventing the enzyme from catalyzing its reaction. This compound is also known to interact with the active site of the enzyme, thus preventing the enzyme from catalyzing its reaction. This compound can also interact with the substrate or cofactor of the enzyme, thus preventing the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, such as inhibition of enzymes, inhibition of drug metabolism, and inhibition of cell proliferation. This compound has also been shown to have anti-inflammatory and anti-tumor effects. Additionally, this compound has been shown to have an effect on the metabolism of cholesterol, as well as the metabolism of fatty acids.

Advantages and Limitations for Lab Experiments

Ethyl dibenzo[b,d]thiophene-4-carboxylate has several advantages for use in laboratory experiments. This compound is a relatively simple compound to synthesize, and it is also relatively stable in most laboratory conditions. Additionally, this compound is a non-toxic compound and does not pose any significant health risks. However, this compound is not suitable for use in human clinical trials, as it has not been tested for safety or efficacy in humans.

Future Directions

The potential applications of Ethyl dibenzo[b,d]thiophene-4-carboxylate are vast, and there are many future directions that may be explored. For example, this compound could be used in the development of novel drug delivery systems, or it could be used to study the effects of enzyme inhibition in various biochemical pathways. Additionally, this compound could be used to study the effects of drug metabolism, or it could be used to study the effects of cell proliferation. Finally, this compound could be used to study the effects of cholesterol metabolism, or it could be used to study the effects of fatty acid metabolism.

Synthesis Methods

Ethyl dibenzo[b,d]thiophene-4-carboxylate is a simple compound to synthesize, and can be done in three steps. The first step involves the reaction of dibenzothiophene-4-carboxylic acid with ethyl bromide, which results in the formation of ethyl dibenzothiophene-4-carboxylate. The second step involves the reaction of ethyl dibenzothiophene-4-carboxylate with sodium hydride, which results in the formation of ethyl dibenzothiophene-4-carboxylate. Finally, the third step involves the reaction of ethyl dibenzothiophene-4-carboxylate with potassium hydroxide, which results in the formation of this compound.

properties

IUPAC Name

ethyl dibenzothiophene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2S/c1-2-17-15(16)12-8-5-7-11-10-6-3-4-9-13(10)18-14(11)12/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZBKHANFBYLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1SC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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